トリカプロイン

概要

説明

Tricaproin is a naturally occurring compound found in many plants and animals, including humans. It is a lipophilic molecule that has a unique three-carbon backbone structure, making it an important component of many biochemical pathways. The compound is involved in the production of energy and is a key component of many metabolic processes. Tricaproin is also an important component of the cellular membrane and is involved in the regulation of cell signaling.

科学的研究の応用

効率的な合成

トリカプロインは、シリコントリポリリン酸とリン酸を組み合わせて、グリセロールとカプロン酸の触媒エステル化によって効果的に合成することができます . このアプローチは、触媒の失活、反応溶液の樹脂化、および多数の副生成物の生成など、トリカプロイン合成における固有の欠点を克服します .

がん治療

シマルバ・グラウカから単離されたトリカプロインは、ヒト大腸癌細胞株の増殖を阻害することが発見されました . それは、細胞のアポトーシス誘導に続いて、がん性クラスIヒストン脱アセチル化酵素(HDAC)の活性を低下させます .

香料溶剤および飼料添加物

トリカプロインは、他の短鎖から中鎖の飽和トリグリセリドと共に、香料溶剤および飼料添加物として使用できます . それらは通常、動物性脂肪、天然エステル、乳製品などに含まれています .

生化学および食品工学

トリカプロインに関する研究のほとんどは、生化学および食品工学におけるその用途に焦点を当てています . その独特の特性により、さまざまなプロセスや製剤で使用されています .

伝統医学

トリカプロインを含むシマルバ・グラウカ植物の一部は、伝統医学でがんの治療に広く使用されてきました . シマルバ・グラウカの葉を使用して調製された煎じ薬は、さまざまながんの治療に効果的であると報告されています

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

作用機序

Tricaproin, also known as Tridecanoin or Trihexanoin, is a triglyceride of capric acid . It is a medium-chain fatty acid triglyceride derived from capric acid . This article will explore the mechanism of action of Tricaproin, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Tricaproin has been indicated to target Class-1 Histone Deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in the regulation of gene expression.

Mode of Action

Tricaproin acts as a surfactant and emollient in skincare products . It has been shown to help restore the skin barrier and prevent moisture loss, making it useful in treating dry and irritated skin conditions . It also has antimicrobial properties, helping to maintain a healthy skin microbiome .

Biochemical Pathways

Tricaproin has been shown to have anti-inflammatory effects, making it beneficial for calming and soothing inflamed skin . It also affects the metabolism of medium-chain triglycerides (MCTs) in the body and how they are digested, absorbed, and utilized for energy production .

Pharmacokinetics

It has been indicated as a possible drug to increase the production of insulin and decrease the production of androgen in the body when taken orally .

Result of Action

It has been shown to have beneficial effects on skin health, including improving skin hydration, protection, and overall health . It also has potential therapeutic effects in the treatment of certain medical conditions .

Action Environment

The action of Tricaproin can be influenced by various environmental factors. For instance, the presence of an electric field can affect the molecular properties of Tricaproin . Additionally, the synthesis of Tricaproin can be affected by the presence of certain catalysts .

生化学分析

Biochemical Properties

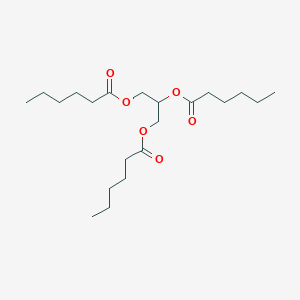

Tricaproin plays a significant role in biochemical reactions. It is involved in the catalytic esterification of glycerol with caproic acid . The structure of the resultant Tricaproin and the possible absence of undesired by-products were confirmed by NMR, mass spectrometry, FT-IR, and TLC .

Cellular Effects

Tricaproin has shown to inhibit the growth of colorectal cancer (CRC) cells in a time- and dose-dependent manner . It does not affect the normal cell line BEAS-2B .

Molecular Mechanism

Tricaproin exerts its effects at the molecular level by reducing oncogenic Class-I Histone deacetylases (HDACs) activity, followed by inducing apoptosis in cells .

Temporal Effects in Laboratory Settings

The initial synthesis of Tricaproin has shown an efficiency of 62.99% within the first hour .

Metabolic Pathways

It is known that Tricaproin is involved in the catalytic esterification of glycerol with caproic acid .

特性

IUPAC Name |

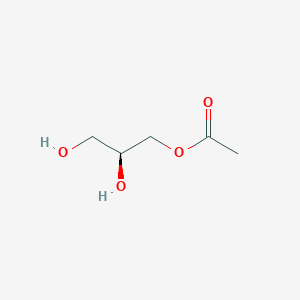

2,3-di(hexanoyloxy)propyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYCICSNZYXLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060737 | |

| Record name | Hexanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

244.00 °C. @ 28.00 mm Hg | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00045 mg/mL at 37 °C | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-70-5 | |

| Record name | Tricaproin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaproin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexanoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trihexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ1Y9R895Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-25 °C | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。